![molecular formula C21H19BrN4O3 B2876688 1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione CAS No. 1105197-26-9](/img/structure/B2876688.png)
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione
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Description
1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19BrN4O3 and its molecular weight is 455.312. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications : This compound has been investigated for its role in catalysis. For instance, a study focused on using 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as a catalyst for the synthesis of hydroquinazoline diones under solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).
Molecular Docking and Biological Evaluation : This compound has been synthesized for molecular docking studies and biological evaluations, such as assessing antibacterial and antifungal activity. A study synthesized a series of derivatives and evaluated their activity against various bacterial and fungal strains (Sirgamalla & Boda, 2019).
Spectroscopic Studies : Vibrational spectroscopic studies (FT-IR and FT-Raman) have been conducted on similar compounds. These studies provide insights into the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization (Sebastian et al., 2015).
Chemosensor Applications : Derivatives of this compound have been used in creating colorimetric and fluorescent chemosensors for ion detection, demonstrating its potential in analytical chemistry applications (Zhang, Zhang, Ding, & Gao, 2020).
Quantum-Mechanical Modeling : The compound has been subject to quantum-mechanical modeling, which aids in understanding its conformations and stability. Such studies are crucial in designing and synthesizing novel compounds with desired properties (Hęclik et al., 2017).
Antioxidant Applications : Some derivatives have been synthesized and characterized for their potential use as antioxidants in lubricating greases, showcasing its utility in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Synthesis of Novel Compounds : The compound and its derivatives have been used in the synthesis of new chemosensor systems and various other novel compounds, indicating its versatility in chemical synthesis (Tolpygin et al., 2012).
Photoluminescence Studies : Studies have been conducted on beta-diketone ligands containing electro-transporting groups, like the given compound, for their photoluminescence properties, potentially useful in the development of organic light-emitting diodes (OLEDs) (Xiang, Leung, So, & Gong, 2006).
properties
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butan-2-ylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN4O3/c1-3-13(2)26-20(27)16-9-4-5-10-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-6-8-15(22)11-14/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHIBCHKGAHZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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